HPLC Separation and Resolution of Glipizide Impurity 9 from the Active Pharmaceutical Ingredient (API)
Unlike the 4-isomer, 3-(2-aminoethyl)benzenesulfonamide (Impurity 9) is specifically resolved and quantified from the Glipizide API using a pharmacopoeial HPLC method [1]. The target compound's unique retention characteristic is integral to system suitability criteria, ensuring accurate impurity profiling in drug substance batches. A compendial HPLC method using an octadecylsilane column and a phosphate buffer-acetonitrile-methanol (70:20:10) mobile phase achieves baseline separation of Impurity 9 from the API and other specified impurities, with the compound's peak purity threshold routinely ≥99.5% as assessed by photodiode array detection [1].
| Evidence Dimension | Chromatographic identity (retention time resolution) and purity for ANDA submissions |
|---|---|
| Target Compound Data | Certified purity ≥95% HPLC; characterized retention time under compendial conditions [1]. |
| Comparator Or Baseline | 4-(2-Aminoethyl)benzenesulfonamide (CAS 35303-76-5): no certified retention time or resolution from Glipizide in the validated method. |
| Quantified Difference | Baseline resolution (Rs > 1.5) achieved from Glipizide and other related impurities; 4-isomer co-elutes under these specific conditions, compromising peak purity assessment [1]. |
| Conditions | USP-compatible HPLC method: column 4.6 mm × 25 cm, 5 µm octadecylsilane; mobile phase 0.02 M phosphate buffer-acetonitrile-methanol (70:20:10); detection at 225 nm; flow rate 1 mL/min; column temperature 40 °C. |
Why This Matters
Procurement of the correctly characterized impurity marker is mandatory for meeting the system suitability requirements of validated analytical procedures, directly impacting the approvability of an ANDA.
- [1] Xjishu. (2020). Method for separating and determining glipizide and impurities thereof by liquid chromatography (Chinese Patent Publication). Retrieved May 13, 2026. View Source
